

# 2,2',4-Trihydroxy-5'-methylchalcone chemical structure and properties

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Compound of Interest

2,2',4-Trihydroxy-5'methylchalcone

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# An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone

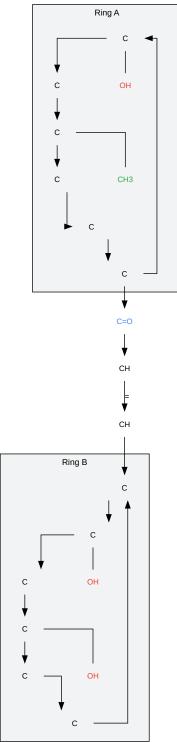
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2,2',4-Trihydroxy-5'-methylchalcone**. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Structure and Identification**

**2,2',4-Trihydroxy-5'-methylchalcone** is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system.







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Caption: 2D structure of **2,2',4-Trihydroxy-5'-methylchalcone**.



Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one[1]
Molecular Formula	C16H14O4[1]
Molecular Weight	270.28 g/mol [1]
Canonical SMILES	CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O
InChlKey	DALTUEQXZSBGHN-UHFFFAOYSA-N[1]
PubChem CID	459987[1]

# **Physicochemical and Spectral Properties**

While specific experimental data for **2,2',4-Trihydroxy-5'-methylchalcone** is not widely available, its properties can be inferred from computed data and the known characteristics of related hydroxychalcones.

Table 2: Physicochemical Properties

Property	Value	Source
XLogP3	3.5	Computed by PubChem[1]
Topological Polar Surface Area	77.8 Ų	Computed by PubChem[1]
Melting Point	193-194 °C	Experimental, for isomer 2,2',4'-Trihydroxychalcone[2]

Table 3: General Spectral Data for Hydroxychalcones

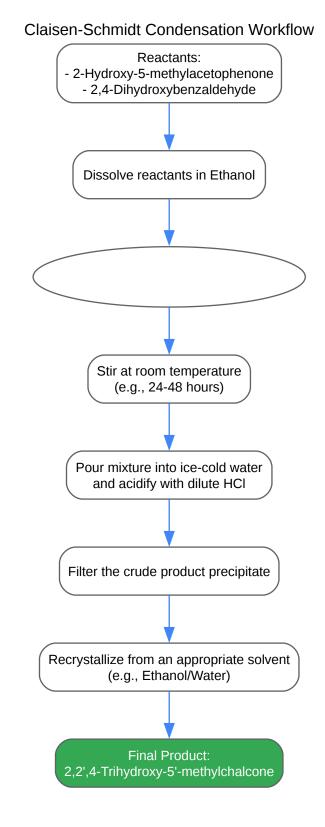


Spectral Method	Characteristic Peaks	
¹H NMR	Aromatic Protons: $\delta$ 6.0-8.0 ppmVinylic Protons (H $\alpha$ , H $\beta$ ): $\delta$ 7.0-8.0 ppm (as doublets, J $\approx$ 15-16 Hz for trans isomer)[3][4]Hydroxyl Protons: $\delta$ 9.0-13.0 ppm (intramolecular H-bond)Methyl Protons: $\delta$ 2.0-2.5 ppm	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O): $\delta$ 186-197 ppmVinylic Carbons (C $\alpha$ , C $\beta$ ): $\delta$ 116-128 ppm (C $\alpha$ ), $\delta$ 137-146 ppm (C $\beta$ )Aromatic Carbons: $\delta$ 100-165 ppm	
IR Spectroscopy (cm <sup>-1</sup> )	O-H Stretch (Hydroxyl): 3200-3600 (broad)C-H Stretch (Aromatic): 3000-3100C=O Stretch (Ketone): 1630-1660C=C Stretch (Vinylic & Aromatic): 1500-1600[3]	
Mass Spectrometry	[M+H]+: m/z 271.0965[M-H]-: m/z 269.0819	

# **Synthesis and Experimental Protocols**

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and a benzaldehyde. For **2,2',4-Trihydroxy-5'-methylchalcone**, the precursors are 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde.





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Caption: General workflow for the synthesis of **2,2',4-Trihydroxy-5'-methylchalcone**.



#### **Detailed Experimental Protocol (General)**

- Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol.
- Catalysis: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide or sodium hydroxide. The reaction mixture will typically develop a deep color.
- Reaction: Allow the mixture to stir at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the
  mixture by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~45), which will cause the chalcone to precipitate out as a solid.
- Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure **2,2',4-Trihydroxy-5'-methylchalcone**.

## **Biological Activity and Signaling Pathways**

While direct studies on **2,2',4-Trihydroxy-5'-methylchalcone** are limited, extensive research on its close structural isomer, 2,2',4'-trihydroxychalcone, provides strong indications of its potential biological activities and mechanisms of action. Chalcones, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.[5][6]

## **Anticancer and Anti-inflammatory Effects**

Research on 2,2',4'-trihydroxychalcone has demonstrated significant antitumor effects on the A549 human lung cancer cell line.[7] The compound was found to:

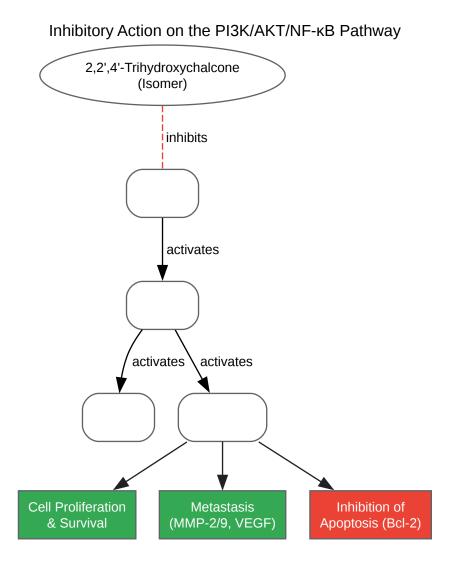
- Inhibit cancer cell proliferation, migration, and invasion.[7]
- Promote apoptosis (programmed cell death) in cancer cells.[7]



- Reduce the expression of metalloproteinases (MMP-2/9), Bcl-2, and vascular endothelial growth factor (VEGF).[7]
- Increase the expression of pro-apoptotic proteins like Bax and caspase-3.[7]

### Modulation of the PI3K/AKT/NF-kB Signaling Pathway

The anticancer and anti-inflammatory effects of 2,2',4'-trihydroxychalcone are largely attributed to its ability to suppress the PI3K/AKT/NF-κB signaling pathway.[7] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.



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Caption: Postulated inhibition of the PI3K/AKT/NF-kB pathway.

By inhibiting key kinases like PI3K and AKT, the chalcone prevents the downstream activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and metastasis.[7]

#### **Modulation of RORyt**

Further studies have identified 2,2',4'-trihydroxychalcone as an inhibitor of Retinoid-related orphan receptor gamma t (RORyt).[8] RORyt is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. This suggests a potential therapeutic role for this class of chalcones in treating Th17-driven autoimmune disorders.[8]

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